Bienvenue dans la boutique en ligne BenchChem!

Didemethylcitalopram

Therapeutic Drug Monitoring Pharmacokinetics LC-MS/MS Bioanalysis

Didemethylcitalopram (DDCT) is the secondary N-demethylated metabolite of citalopram, pharmacologically inert at SERT, and serves as a highly specific endogenous probe for CYP2D6 activity. Unlike the parent drug citalopram or primary metabolite desmethylcitalopram, DDCT is essential for comprehensive therapeutic drug monitoring panels, pharmacokinetic modeling, and forensic interpretive models. Substituting with incorrect reference standards introduces significant quantitative errors in LC‑MS/MS method validation and confounds CYP2D6 genotype‑phenotype correlations. Procure this certified reference material to ensure accurate calibration for CYP2D6 phenotyping, metabolic pathway characterization, and toxicological analysis.

Molecular Formula C18H17FN2O
Molecular Weight 296.3 g/mol
CAS No. 62498-69-5
Cat. No. B1207907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDidemethylcitalopram
CAS62498-69-5
Synonymsdidesmethylcitalopram
didesmethylcitalopram oxalate
Molecular FormulaC18H17FN2O
Molecular Weight296.3 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F
InChIInChI=1S/C18H17FN2O/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18/h2-7,10H,1,8-9,12,20H2
InChIKeyRKUKMUWCRLRPEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring Didemethylcitalopram (CAS 62498-69-5): A Definitive Metabolite Reference Standard for SSRI Bioanalysis and Pharmacokinetic Modeling


Didemethylcitalopram (also known as didesmethylcitalopram or DDCT) is a secondary N-demethylated metabolite of the widely prescribed selective serotonin reuptake inhibitor (SSRI) citalopram, bearing the molecular formula C₁₈H₁₇FN₂O and a molecular weight of 296.34 g/mol [1]. It is formed through the sequential metabolism of citalopram (CT) to desmethylcitalopram (DCT), and subsequently to DDCT, primarily via the cytochrome P450 (CYP) isozymes CYP2C19, CYP3A4, and CYP2D6 [2]. Unlike its precursors citalopram and DCT, DDCT is generally considered pharmacologically inactive as a serotonin transporter (SERT) inhibitor, serving primarily as a key analytical marker in therapeutic drug monitoring (TDM) and pharmacokinetic studies due to its distinct metabolic profile and low plasma abundance [3].

Why Substituting Didemethylcitalopram with Citalopram or Desmethylcitalopram Compromises Analytical and Pharmacokinetic Integrity


Substituting didemethylcitalopram with its parent drug citalopram or primary metabolite desmethylcitalopram in analytical and experimental workflows is not scientifically valid due to fundamental differences in their metabolic origin, quantitative presence in biological matrices, and CYP450 enzyme specificity. While citalopram and desmethylcitalopram exhibit distinct pharmacokinetic and pharmacodynamic profiles as active SERT inhibitors, didemethylcitalopram is a secondary metabolite with negligible SERT affinity and is present in plasma at concentrations an order of magnitude lower [1]. Consequently, using the wrong reference standard would introduce significant quantitative error in LC-MS/MS method validation, fail to accurately monitor the full metabolic pathway in TDM, and confound genotype-phenotype correlation studies where DDCT serves as a specific functional marker of CYP2D6 activity [2].

Quantitative Differentiation Guide: Didemethylcitalopram Against Citalopram and Desmethylcitalopram


Plasma Abundance Deficit: Quantifying Didemethylcitalopram's Trace-Level Presence Relative to Citalopram and Desmethylcitalopram

In human steady-state pharmacokinetic studies, didemethylcitalopram (DDCT) circulates at concentrations that are a fraction of those observed for citalopram (CT) and its primary metabolite desmethylcitalopram (DCT). This low systemic exposure is a defining characteristic that necessitates its use as a distinct analytical marker rather than a proxy for other metabolites [1]. The enantiomeric (S/R) serum concentration ratio for DDCT also shows stereoselective disposition [2].

Therapeutic Drug Monitoring Pharmacokinetics LC-MS/MS Bioanalysis

CYP2D6-Specific Metabolism: Didemethylcitalopram as a Singular Marker of CYP2D6 Activity

The biotransformation of desmethylcitalopram (DCT) to didemethylcitalopram (DDCT) is uniquely catalyzed by the cytochrome P450 isoform CYP2D6 in vitro. This contrasts sharply with the formation of DCT from citalopram, which involves multiple parallel pathways (CYP2C19, CYP2D6, CYP3A4) [1]. In clinical phenotyping studies, the enantiomers of DDCT were not quantifiable in CYP2D6 poor metabolizers (PMs), directly linking its presence to CYP2D6 functional status [2].

Pharmacogenomics Drug Metabolism CYP450 Phenotyping

Comparative Serotonin Transporter Affinity: Quantifying the Pharmacological Inactivity of Didemethylcitalopram

Didemethylcitalopram is widely characterized as an inactive metabolite with negligible inhibition of the serotonin transporter (SERT) at clinically relevant concentrations [1]. This is in stark contrast to citalopram, whose S-enantiomer (escitalopram) binds with high affinity to the human serotonin transporter [2], and to desmethylcitalopram, which retains some, albeit reduced, activity [3].

Receptor Binding Pharmacology SSRI Activity

Validated Application Scenarios for Didemethylcitalopram in Research and Industrial Workflows


LC-MS/MS Method Development and Validation for Therapeutic Drug Monitoring of Citalopram/Escitalopram

Didemethylcitalopram serves as a critical analyte for comprehensive method validation in therapeutic drug monitoring (TDM). Its low plasma concentration necessitates highly sensitive and specific LC-MS/MS assays, pushing the limits of quantification [1]. Inclusion of DDCT in a multi-analyte panel, alongside citalopram and desmethylcitalopram, is required for fully characterizing a patient's metabolic profile, especially for identifying non-adherence or aberrant metabolism [2]. Using a certified DDCT reference standard ensures accurate calibration and quality control, which is essential for clinical and forensic toxicology laboratories.

CYP2D6 Phenotyping and Pharmacogenomic Research

The exclusive formation of didemethylcitalopram via CYP2D6 makes it a highly specific endogenous probe for assessing CYP2D6 activity in vitro and in vivo. In pharmacogenomic studies, quantifying DDCT levels can distinguish between CYP2D6 extensive, intermediate, and poor metabolizer phenotypes, where DDCT may be undetectable in the latter group [1]. This application requires pure DDCT to establish baseline metabolic ratios and to serve as a substrate or analytical standard in enzyme kinetics assays, differentiating its role from that of citalopram and DCT which are substrates for multiple CYPs [2].

Forensic Toxicology and Pharmacokinetic Modeling

In postmortem toxicology and forensic casework, the quantitative ratio of citalopram to its metabolites (DCT and DDCT) can provide critical information about the timing of ingestion, chronic versus acute use, and potential metabolic interactions [1]. Didemethylcitalopram, due to its trace-level presence and specific metabolic pathway, is a key data point in these interpretive models. Furthermore, in pharmacokinetic modeling, DDCT data is essential for accurately parameterizing the multi-compartmental distribution and elimination of citalopram, as its formation and clearance rates differ significantly from the parent drug and primary metabolite [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Didemethylcitalopram

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.